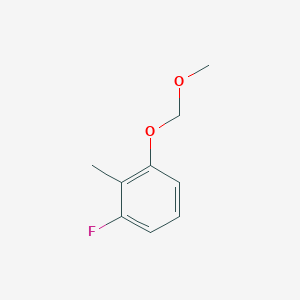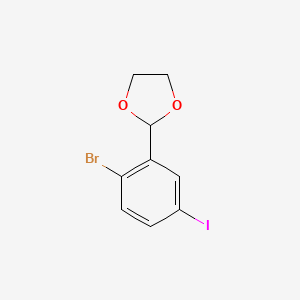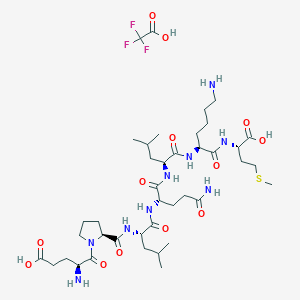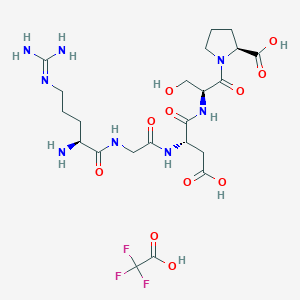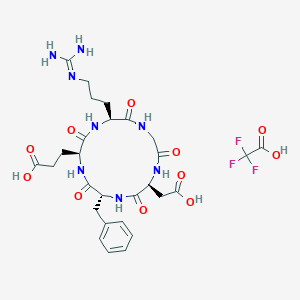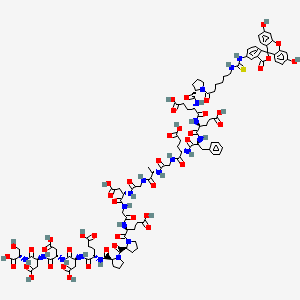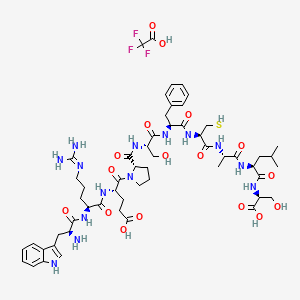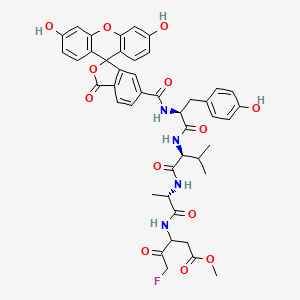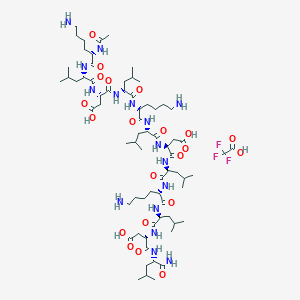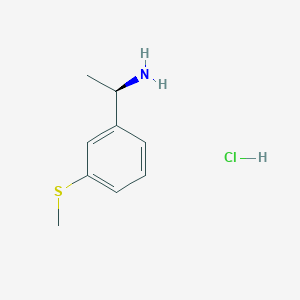
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is an organic compound that is widely used in scientific research and development. It is a chiral amine compound, meaning it has two forms that are mirror images of each other, and is an important reagent in asymmetric synthesis. This compound has been studied extensively in the past few decades, and has been found to have a wide range of applications in the laboratory and in industry.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of chiral compounds, as a catalyst in the synthesis of pharmaceuticals, and in the synthesis of other organic compounds. Additionally, it is used in the synthesis of polymers and in the production of a variety of materials. It is also used in the study of enzyme kinetics and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is not well understood. However, it is known that the compound has an effect on the activity of enzymes, which can lead to changes in biochemical and physiological processes. It is also known that the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% are not well understood. However, it is known that the compound can affect the activity of enzymes, which can lead to changes in biochemical and physiological processes. Additionally, the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% in laboratory experiments is that it is a highly efficient reagent for the synthesis of chiral compounds. Additionally, the compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is that it is not very stable and can decompose if not stored properly. Additionally, the compound can react with other compounds, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in industry. Additionally, further research could be done on the stability of the compound and potential methods of improving its stability. Finally, further research could be done on the potential applications of the compound in drug discovery and development.
Synthesemethoden
The synthesis of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is usually done by a two-step process. First, a reaction between 3-methylthiophene and ethylamine is performed in the presence of a strong base, such as sodium hydroxide, to form the ethylamine salt of 3-methylthiophene. This reaction is known as the alkylation reaction. The second step involves the hydrochlorination of the ethylamine salt of 3-methylthiophene, which is done in the presence of hydrochloric acid or a strong acid such as sulfuric acid. This reaction produces the desired (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%.
Eigenschaften
CAS-Nummer |
368447-79-4 |
|---|---|
Produktname |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% |
Molekularformel |
C9H14ClNS |
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
(1R)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
FKRRLYWDTZYAKM-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)SC)N.Cl |
Kanonische SMILES |
CC(C1=CC(=CC=C1)SC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



